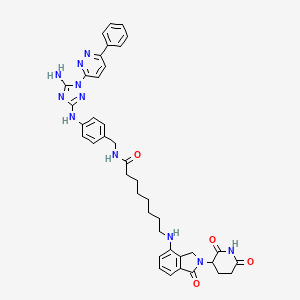

PROTAC Axl Degrader 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C40H43N11O4 |

|---|---|

Peso molecular |

741.8 g/mol |

Nombre IUPAC |

N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-8-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]octanamide |

InChI |

InChI=1S/C40H43N11O4/c41-39-46-40(49-51(39)34-21-19-31(47-48-34)27-10-5-4-6-11-27)44-28-17-15-26(16-18-28)24-43-35(52)14-7-2-1-3-8-23-42-32-13-9-12-29-30(32)25-50(38(29)55)33-20-22-36(53)45-37(33)54/h4-6,9-13,15-19,21,33,42H,1-3,7-8,14,20,22-25H2,(H,43,52)(H,45,53,54)(H3,41,44,46,49) |

Clave InChI |

MJLYJIABKSUTCI-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PROTAC Axl Degrader 1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for PROTAC Axl Degrader 1, a targeted protein degrader aimed at the Axl receptor tyrosine kinase. This guide synthesizes current understanding of its molecular function, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction: The PROTAC Revolution

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to an event-driven model of targeted protein elimination.[1] Unlike small-molecule inhibitors that require sustained binding to an active site, PROTACs act catalytically to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective removal of disease-causing proteins.[1][2][3]

A PROTAC is a heterobifunctional molecule composed of three key elements:

-

A ligand that binds to the protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

This tripartite structure enables the PROTAC to act as a molecular bridge, inducing proximity between the target protein and an E3 ligase. This proximity facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which triggers the E3 ligase to transfer ubiquitin molecules to the target protein.[4][6] This polyubiquitination serves as a molecular flag, marking the protein for recognition and subsequent degradation by the 26S proteasome.[4][5] After degradation, the PROTAC is released and can engage another target protein molecule, enabling a single PROTAC to induce the degradation of multiple target proteins.[1][6]

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Axl in Tumor Cell Proliferation and Migration: A Technical Guide for Researchers

For Immediate Release

A deep dive into the Axl receptor tyrosine kinase reveals its central role in driving cancer progression, highlighting its significance as a prime therapeutic target. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Axl's function in tumor cell proliferation and migration, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged from the complexities of cellular signaling as a critical oncogene.[1] Its overexpression is a documented hallmark of numerous malignancies, including non-small cell lung, breast, prostate, and pancreatic cancers, and consistently correlates with poor patient prognosis.[1] Axl's notoriety stems from its integral role in promoting the core processes of cancer progression: relentless proliferation, survival, and the metastatic spread of tumor cells.[1][2][3] This whitepaper consolidates current research to provide an in-depth technical resource on the mechanisms by which Axl exerts its influence, the experimental validation of its functions, and the signaling architecture that underpins its activity.

Axl-Mediated Signaling: A Multi-pronged Approach to Malignancy

Axl signaling is predominantly activated by its ligand, Growth Arrest-Specific 6 (Gas6).[4] The binding of Gas6 induces Axl dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain.[3] This phosphorylation event creates docking sites for various downstream effector and adaptor proteins, triggering a cascade of signaling pathways that collectively orchestrate cancer cell proliferation and migration.

The primary signaling networks activated by Axl include:

-

The PI3K/Akt/mTOR Pathway: This is a central hub for promoting cell survival and proliferation. Activated Axl recruits the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[5][6][7] Akt, a serine/threonine kinase, then phosphorylates a multitude of substrates that inhibit apoptosis and promote cell cycle progression.[5][7]

-

The MAPK/ERK Pathway: The Ras/Raf/MEK/ERK cascade is another critical pathway that translates extracellular signals into cellular responses like proliferation and differentiation. Axl activation can lead to the stimulation of this pathway, further contributing to uncontrolled cell growth.[4]

-

JAK/STAT and NF-κB Pathways: Axl signaling also engages the JAK/STAT and NF-κB pathways, which are crucial for regulating genes involved in inflammation, immunity, cell survival, and proliferation.[4][8] For instance, Axl-mediated activation of NF-κB can lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion.[6]

A notable aspect of Axl signaling is its crosstalk with other receptor tyrosine kinases (RTKs). For example, Axl can be activated in a ligand-independent manner by vascular endothelial growth factor A (VEGF-A) through a mechanism involving VEGFR-2 and Src family kinases (SFKs), directly linking Axl to angiogenesis and PI3K/Akt activation.[2]

Axl's Role in Tumor Cell Proliferation

Axl signaling directly fuels tumor growth by activating pathways that drive cell cycle progression and inhibit apoptosis. The PI3K/Akt/mTOR axis is a primary driver of this effect. Studies consistently show that inhibiting Axl, either through small molecule inhibitors or genetic knockdown (siRNA/shRNA), leads to a significant reduction in cancer cell proliferation and viability. For example, dominant-negative inhibition of Axl in glioma cells resulted in a 30% reduction in proliferation compared to controls.[9] Similarly, combination therapy targeting both MEK and Axl in non-small cell lung cancer (NSCLC) models led to a roughly 4-fold repression in proliferation as measured by Ki67 staining.[10]

| Cancer Type | Cell Line(s) | Experimental Approach | Quantitative Effect on Proliferation/Viability | Reference(s) |

| Malignant Glioma | U-251 MG | Dominant-Negative Axl (AXL-DN) | ~30% inhibition vs. wild-type Axl | [9] |

| Renal Cell Carcinoma | 786-O, ACHN | Axl siRNA Knockdown | Significant reduction in viable cell number (MTT assay) | [11] |

| Non-Small Cell Lung Cancer | Murine NSCLC | Combination (MEK + AXL inhibitors) | ~4-fold repression in Ki67 staining | [10] |

| Non-Small Cell Lung Cancer | Human A549 (Xenograft) | Combination (Selumetinib + Bemcentinib) | 2.7-fold tumor growth vs. 13-fold in control | [10] |

| Cholangiocarcinoma | SNU1196, HUCCT1 | Axl shRNA Knockdown | Significantly decreased tumor cell growth | [12] |

| Glioblastoma | LN-18 | Axl siRNA Knockdown | Significant inhibition of cell proliferation (EdU assay) | [13] |

Axl's Role in Tumor Cell Migration and Invasion

Perhaps the most critical function of Axl in cancer progression is its ability to promote cell migration and invasion, the foundational steps of metastasis. Axl drives a phenotypic switch known as the epithelial-to-mesenchymal transition (EMT), where stationary epithelial cells acquire mesenchymal characteristics, enabling them to detach, move, and invade surrounding tissues.[1][14] This process is often mediated by the upregulation of transcription factors like Snail, Slug, and Twist.

Inhibition of Axl has been shown to dramatically impair the migratory and invasive capabilities of cancer cells across numerous tumor types. In glioma cells, Axl inhibition suppressed migration by as much as 90% and invasion by up to 79% in vitro.[9] In melanoma and mesothelioma cell lines, treatment with the Axl inhibitor R428 or knockdown of Axl via siRNA/shRNA dramatically reduced the number of invaded cells in Transwell assays.[15][16][17]

| Cancer Type | Cell Line(s) | Experimental Approach | Quantitative Effect on Migration/Invasion | Reference(s) |

| Malignant Glioma | U-251 MG | Dominant-Negative Axl (AXL-DN) | ~90% inhibition of migration; 62-79% inhibition of invasion | [9] |

| Melanoma | IgR3, WM852 | Axl siRNA or R428 inhibitor | Dramatic reduction in invaded cells through Matrigel | [15][16] |

| Mesothelioma | MESO924 | R428 inhibitor or Axl shRNA | Significant inhibition of wound closure and cell invasion | [17] |

| Breast & Prostate Cancer | MDA-MB-231, DU-145 | Axl shRNA Knockdown | Significant decrease in migrated and invaded cells | [18] |

| Colon Cancer | HCT116, LoVo, DLD-1 | AZ13032202 inhibitor or Axl siRNA | Potent decreases in migration rates | [19] |

| Pancreatic Cancer | KPfC cells | Axl Knockout | Loss of invasive projections in 3D culture | [20] |

Appendix: Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below as a resource for researchers.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells at the desired density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate. Include wells with medium only for blank controls.

-

Incubation & Treatment: Incubate the plate for 24 hours at 37°C, 5% CO₂. After attachment, replace the medium with fresh medium containing the test compounds (e.g., Axl inhibitors) at various concentrations.

-

MTT Addition: After the treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.[1]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all readings. Calculate cell viability as a percentage of the untreated control cells.

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay assesses the migratory capacity of cells through a microporous membrane in response to a chemoattractant.

Materials:

-

24-well plates with Transwell inserts (typically 8.0 µm pore size)

-

Cell culture medium (serum-free for cell suspension, serum-containing as chemoattractant)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Preparation: Rehydrate the Transwell inserts by adding warm, serum-free medium to the inside of the insert and the lower chamber. Incubate for at least 1 hour at 37°C.

-

Chemoattractant Addition: Remove the rehydration medium. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[14]

-

Cell Seeding: Harvest and resuspend cells in serum-free medium at a concentration of 1x10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[14]

-

Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 12-24 hours) at 37°C, 5% CO₂, allowing cells to migrate through the pores.[14]

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[14]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes. Subsequently, stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20-30 minutes.[14]

-

Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow them to air dry.

-

Quantification: Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.[14]

Protocol 3: Wound Healing (Scratch) Assay

This method measures collective cell migration by creating a cell-free gap ("wound") in a confluent monolayer and monitoring the rate of closure.

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Create Monolayer: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer within 24 hours.

-

Create Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to create a clear, cell-free gap.[21]

-

Wash and Refeed: Gently wash the wells 2-3 times with PBS or serum-free medium to remove dislodged cells and debris. Add fresh culture medium (often with reduced serum to minimize proliferation) with or without the test compound.[21]

-

Imaging (T=0): Immediately place the plate on a microscope and capture images of the scratch at predefined locations. These will serve as the baseline (T=0) measurements.[21]

-

Incubation and Time-Lapse Imaging: Return the plate to the incubator. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound is closed in the control wells.

-

Data Analysis: Measure the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure by comparing the gap area over time relative to the initial area. The results are often expressed as "% Wound Closure".

References

- 1. researchhub.com [researchhub.com]

- 2. Axl is essential for VEGF-A-dependent activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dominant-negative inhibition of the Axl receptor tyrosine kinase suppresses brain tumor cell growth and invasion and prolongs survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchhub.com [researchhub.com]

- 15. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. AXL Inactivation Inhibits Mesothelioma Growth and Migration via Regulation of p53 Expression [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. AXL is a key regulator of inherent and chemotherapy-induced invasion and predicts a poor clinical outcome in early stage colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. clyte.tech [clyte.tech]

The Discovery and Development of PROTAC Axl Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical target in oncology. Its overexpression is implicated in tumor progression, metastasis, and the development of therapeutic resistance across a range of cancers, including triple-negative breast cancer (TNBC) and non-small cell lung cancer. Consequently, the development of modalities to effectively neutralize Axl signaling is of significant interest. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. This technical guide provides an in-depth overview of the discovery and development of PROTAC Axl degraders, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Axl Signaling Pathway

Axl signaling is initiated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, which are crucial for cell survival, proliferation, migration, and invasion. The aberrant activation of this pathway in cancer cells contributes to their malignant phenotype.

Caption: The Axl signaling cascade initiated by Gas6 binding.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, Axl), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data for PROTAC Axl Degraders

The following tables summarize the in vitro and in vivo data for notable PROTAC Axl degraders.

Table 1: In Vitro Activity of PROTAC Axl Degraders

| Compound ID | Target Ligand | E3 Ligase Ligand | Linker Type | Cell Line | Axl Degradation DC50 (nM) | Axl Inhibition IC50 (µM) | Anti-proliferative IC50 (µM) | Reference |

| PROTAC Axl Degrader 1 (Compound 22) | Based on a known Axl inhibitor | Von Hippel-Lindau (VHL) | PEG-based | MDA-MB-231 | - | 0.92 | 10.34 | [1] |

| 4T1 | - | - | 5.53 | [1] | ||||

| Compound 6n | Novel Axl binder | Cereblon (CRBN) | Alkyl chain | MDA-MB-231 | 5 | - | - | [2] |

Table 2: In Vivo Data for PROTAC Axl Degraders

| Compound ID | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Pharmacokinetics | Reference |

| This compound | Sprague-Dawley rats | 20 mg/kg (p.o.), 2 mg/kg (i.v.) | Not reported | Oral bioavailability: 4.93% | [1] |

| Compound 6n | MDA-MB-231 xenograft mouse model | Not specified | Significant therapeutic potential | Favorable pharmacokinetic profiles |

Experimental Protocols

Synthesis of a Representative Axl PROTAC (General Scheme)

The synthesis of Axl PROTACs typically involves a multi-step process where the Axl-binding moiety, the E3 ligase ligand, and the linker are sequentially coupled.

Caption: A generalized workflow for the chemical synthesis of Axl PROTACs.

For specific synthesis details of compounds like This compound and Compound 6n , researchers should refer to the supplementary information of the respective publications.[1][2]

Western Blot Analysis for Axl Degradation

Objective: To quantify the reduction in Axl protein levels following treatment with a PROTAC degrader.

Materials:

-

Cell lines expressing Axl (e.g., MDA-MB-231, 4T1).

-

PROTAC Axl degrader.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Axl (C-terminal), anti-p-Axl, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC Axl degrader for the desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Axl) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the Axl protein levels to the loading control.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Axl degradation on cell viability.

Materials:

-

Cell lines expressing Axl.

-

PROTAC Axl degrader.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC Axl degrader for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PROTAC Axl degrader in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Cancer cell line (e.g., MDA-MB-231).

-

Matrigel (optional).

-

PROTAC Axl degrader formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the PROTAC Axl degrader and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm Axl degradation).

Discovery and Development Workflow

The discovery of Axl PROTAC degraders follows a structured workflow, from initial hit identification to preclinical evaluation.

Caption: A typical workflow for the discovery and development of Axl PROTACs.

Conclusion

PROTAC Axl degraders represent a promising therapeutic strategy for cancers that are dependent on Axl signaling. By harnessing the cell's natural protein degradation machinery, these molecules can effectively eliminate Axl, thereby overcoming the limitations of traditional kinase inhibitors. The continued development and optimization of Axl degraders, guided by the principles and methodologies outlined in this guide, hold the potential to deliver novel and effective treatments for patients with Axl-driven malignancies.

References

In vitro anti-proliferation activity of PROTAC Axl Degrader 1

An In-Depth Technical Guide to the In Vitro Anti-Proliferation Activity of PROTAC Axl Degrader 1

This technical guide provides a comprehensive overview of the in vitro anti-proliferation activity of this compound, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Axl receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, efficacy, and experimental evaluation of this compound.

Introduction to Axl and PROTAC Technology

Axl, a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, is a key player in various oncogenic processes.[1][2][3] Its overexpression is frequently observed in numerous cancers and is associated with tumor cell proliferation, invasion, metastasis, and the development of therapeutic resistance.[1][4][5] The Axl signaling pathway is activated by its ligand, Gas6, leading to the stimulation of downstream pro-tumorigenic pathways such as PI3K/Akt, Ras/MEK/Erk, and JAK/STAT.[2][3][4]

PROTAC technology represents an innovative therapeutic strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest.[6][7] PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8][9] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[6] this compound is designed to specifically target Axl for degradation, thereby inhibiting its downstream signaling and anti-proliferative effects.

Mechanism of Action of this compound

This compound functions by inducing the selective, proteasome-dependent degradation of the Axl protein. The molecule engages both Axl and an E3 ubiquitin ligase, bringing them into close proximity to facilitate the transfer of ubiquitin to Axl. This process marks Axl for destruction by the proteasome, effectively removing the protein from the cell. Evidence confirms that this degradation can be reversed by treatment with a proteasome inhibitor like epoxomicin, validating the mechanism of action.[10]

The Axl Signaling Pathway

Activation of Axl by its ligand Gas6 initiates a cascade of downstream signaling events critical for cancer cell survival and proliferation. By degrading Axl, this compound effectively shuts down these pro-tumorigenic signals.

Data Presentation: In Vitro Anti-Proliferation Activity

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the degrader required to inhibit cell proliferation by 50%, are summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 10.34 | [10] |

| 4T1 | Murine Mammary Carcinoma | 72 | 5.53 | [10] |

In addition to its anti-proliferative activity, the compound has an IC50 of 0.92 μM for Axl degradation.[10] It effectively decreases the abundance of Axl protein in MDA-MB-231 cells at concentrations of 0.5 µM and 2 µM after 24 and 48 hours of treatment.[10]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro activity of this compound.

Cell Proliferation Assay

This assay is used to quantify the effect of this compound on the proliferation of cancer cells over time.

Principle: A colorimetric or fluorometric method (e.g., SRB, MTT, or CellTiter-Glo) is used to measure the total protein or metabolic activity, which is proportional to the number of viable cells in a culture well.

Methodology:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, 4T1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[10]

-

Cell Lysis & Staining:

-

For SRB assay: Fix cells with trichloroacetic acid, wash, and stain with sulforhodamine B dye.

-

For CellTiter-Glo: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify the level of Axl protein in cells following treatment with the degrader.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using an antibody specific to the target protein (Axl).

Methodology:

-

Cell Treatment: Culture cells (e.g., MDA-MB-231) and treat with various concentrations of this compound (e.g., 0.5 µM, 2 µM) for specific durations (e.g., 24, 48 hours).[10]

-

Cell Lysis: Wash cells with PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for Axl. Also, probe for a loading control protein (e.g., β-actin) to ensure equal protein loading across lanes.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Use densitometry software to quantify the intensity of the Axl band relative to the loading control to determine the extent of degradation.

Conclusion

This compound demonstrates significant potential as a targeted therapeutic agent. Its ability to induce the potent and selective degradation of Axl leads to a robust anti-proliferative effect in cancer cell lines where Axl is a known oncogenic driver. The data and protocols presented in this guide provide a foundational understanding for further research and development of Axl-targeting PROTACs as a novel cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 7. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

Axl as a Therapeutic Target in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies. The receptor tyrosine kinase Axl has emerged as a critical driver of TNBC progression, contributing to cell proliferation, survival, invasion, metastasis, and the development of therapeutic resistance.[1][2][3] Overexpressed in a large subset of TNBC tumors, Axl and its ligand, Gas6, orchestrate a complex signaling network that promotes an aggressive mesenchymal phenotype and an immunosuppressive tumor microenvironment.[4][5] This guide provides an in-depth overview of Axl's role in TNBC, preclinical and clinical evidence supporting its viability as a therapeutic target, and detailed experimental protocols for its investigation.

The Axl Signaling Axis in TNBC

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3] Its activation, primarily through binding of its ligand Gas6, leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[6][7] In TNBC, Axl signaling is a central hub that integrates multiple pro-tumorigenic signals.

Core Signaling Pathways

Upon activation, Axl recruits and phosphorylates a range of adaptor proteins and enzymes, leading to the activation of several key signaling cascades:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Axl-mediated activation of PI3K/Akt signaling helps TNBC cells evade apoptosis and sustain their proliferation.[5][6]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation. Axl signaling can activate this pathway, contributing to the uncontrolled growth of TNBC cells.[6]

-

JAK/STAT Pathway: Axl has been shown to activate the JAK/STAT pathway, which is involved in inflammation, immune responses, and cell survival.[6]

-

SRC and FAK Signaling: Axl activation can lead to the phosphorylation of SRC family kinases and Focal Adhesion Kinase (FAK), which are key regulators of cell adhesion, migration, and invasion.[8]

Axl can also be activated independently of Gas6 through heterodimerization with other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER2.[9] This crosstalk contributes to resistance to therapies targeting these other receptors.[9]

Role in Epithelial-to-Mesenchymal Transition (EMT) and Metastasis

Axl is a key driver of EMT, a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness.[10][11] In TNBC, Axl activation upregulates the expression of EMT-associated transcription factors such as Snail, Slug, and Twist.[10] This leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like vimentin, promoting a more invasive phenotype.[10][12] Consequently, high Axl expression is strongly correlated with metastasis and poor prognosis in TNBC patients.[1][13]

Contribution to Therapeutic Resistance

Axl overexpression is a significant mechanism of resistance to various cancer therapies in TNBC.

-

Chemotherapy Resistance: Axl signaling can promote the survival of TNBC cells in the presence of cytotoxic chemotherapies like paclitaxel.[14]

-

Targeted Therapy Resistance: Axl can mediate resistance to EGFR inhibitors through heterodimerization and activation of bypass signaling pathways.[9][11]

-

Immunotherapy Resistance: Axl expression in the tumor microenvironment can contribute to an immunosuppressive milieu, potentially limiting the efficacy of immune checkpoint inhibitors.[1][7]

Therapeutic Strategies Targeting Axl

The critical role of Axl in TNBC has spurred the development of several therapeutic strategies aimed at inhibiting its activity. These can be broadly categorized into small molecule inhibitors and antibody-based therapies.

Small Molecule Axl Inhibitors

These agents typically target the intracellular kinase domain of Axl, preventing its autophosphorylation and downstream signaling.

| Inhibitor | Target(s) | IC50 (Axl) | Key Preclinical Findings in TNBC |

| Bemcentinib (R428) | Axl | 14 nM[15][16] | Inhibits TNBC cell migration and invasion; reduces metastatic burden and prolongs survival in mouse models.[4][15][16][17] |

| AX-0085 | Axl | 4.4 nM[9][18] | Suppresses TNBC cell proliferation, invasion, and migration; induces G1 cell cycle arrest and apoptosis; shows significant tumor reduction in vivo.[9][18][19][20] |

| AB-329 | Axl | >5 µM (monotherapy)[15] | Moderate antiproliferative effects as a monotherapy; significantly enhances the efficacy of paclitaxel in inhibiting TNBC cell proliferation and tumor growth.[21][22] |

| DCC-2036 | Axl/Met | Not specified | Inhibits proliferation, migration, and invasion of TNBC cells; induces apoptosis; shows efficacy in patient-derived xenograft (PDX) models.[23] |

Antibody-Based Therapies

These include monoclonal antibodies that block ligand binding or induce receptor degradation, and antibody-drug conjugates (ADCs) that deliver a cytotoxic payload to Axl-expressing cells.

| Antibody/ADC | Mechanism of Action | Key Preclinical Findings in TNBC | | :--- | :--- | :--- | :--- | | 20G7-D9 | Monoclonal Antibody | Inhibits tumor growth and bone metastasis in TNBC cell line and PDX models; inhibits GAS6-induced EMT and cell migration/invasion.[1][6][10] | | YW327.6S2 | Monoclonal Antibody | Decreases tumor growth and metastasis formation in MDA-MB-231 xenografts.[2] | | hMAb173 | Humanized Monoclonal Antibody | Inhibits TNBC cell proliferation and migration in vitro.[24] | | Mipasetamab uzoptirine | Antibody-Drug Conjugate | Demonstrates durable antitumor activity in TNBC xenograft models.[21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Axl in the context of TNBC.

Western Blotting for Axl Expression and Phosphorylation

Objective: To determine the total and phosphorylated levels of Axl and downstream signaling proteins in TNBC cell lines.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, Hs578T)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Axl, anti-phospho-Axl (Tyr779), anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Culture TNBC cells to 70-80% confluency.

-

Lyse cells in cold lysis buffer and collect the supernatant after centrifugation.

-

Determine protein concentration using a protein quantification assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

In Vitro Cell Migration and Invasion Assays

Objective: To assess the effect of Axl inhibition on the migratory and invasive capacity of TNBC cells.

Materials:

-

Boyden chambers or Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free and serum-containing cell culture medium

-

Cotton swabs

-

Fixing and staining solutions (e.g., methanol and crystal violet)

Protocol:

-

For invasion assays, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

-

Harvest and resuspend TNBC cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add serum-containing medium as a chemoattractant to the lower chamber.

-

Incubate for an appropriate time (e.g., 12-48 hours) to allow for migration or invasion.

-

Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the stained cells under a microscope.

Immunohistochemistry (IHC) for Axl in Tumor Tissues

Objective: To evaluate the expression and localization of Axl in TNBC patient tumors or xenograft tissues.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections

-

Antigen retrieval solution (e.g., citrate buffer)

-

Peroxidase blocking solution

-

Primary antibody against Axl

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate

-

Hematoxylin counterstain

Protocol:

-

Deparaffinize and rehydrate the FFPE tissue sections.

-

Perform antigen retrieval by heating the slides in antigen retrieval solution.

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary Axl antibody.

-

Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides for microscopic examination.

TNBC Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of Axl inhibitors in a clinically relevant preclinical model.

Protocol:

-

Surgically implant fresh tumor fragments from a TNBC patient into immunocompromised mice (e.g., NSG mice).

-

Allow the tumors to establish and grow to a palpable size.

-

Expand the PDX by passaging the tumor fragments into new cohorts of mice.

-

Once tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Administer the Axl inhibitor and/or other therapeutic agents according to the desired schedule and route.

-

Monitor tumor growth regularly using calipers.

-

At the end of the study, harvest the tumors for further analysis (e.g., IHC, Western blotting).

Conclusion and Future Directions

Axl is a compelling therapeutic target in TNBC, with a strong rationale supported by extensive preclinical data. Its role in driving key hallmarks of cancer, including metastasis and drug resistance, positions it as a critical node in TNBC pathology. A variety of Axl inhibitors have shown promise in preclinical models, and several are now advancing into clinical trials.

Future research should focus on:

-

Biomarker Development: Identifying predictive biomarkers to select TNBC patients most likely to respond to Axl-targeted therapies.

-

Combination Strategies: Optimizing combination therapies that pair Axl inhibitors with chemotherapy, immunotherapy, or other targeted agents to overcome resistance and enhance efficacy.

-

Understanding Resistance Mechanisms: Investigating the mechanisms by which TNBC cells may develop resistance to Axl inhibitors to inform the development of next-generation therapies.

The continued investigation of Axl and the development of novel therapeutic strategies targeting this pathway hold significant promise for improving the outcomes for patients with triple-negative breast cancer.

References

- 1. Validate User [aacrjournals.org]

- 2. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. AXL Controls Directed Migration of Mesenchymal Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro migration and invasion assays [bio-protocol.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Therapeutic Activity of Anti-AXL Antibody against Triple-Negative Breast Cancer Patient-Derived Xenografts and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of Axl and its prognostic significance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ABTL0812 enhances antitumor effect of paclitaxel and reverts chemoresistance in triple‐negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubcompare.ai [pubcompare.ai]

- 20. AXL kinase inhibitor exhibits antitumor activity by inducing apoptotic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Dual Therapeutic Impact of AXL Inhibitor AB-329: Chemotherapy Sensitization and Immune Microenvironment Reprogramming in TNBC - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Ubiquitin-Proteasome System: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a sophisticated and essential cellular machinery responsible for the regulated degradation of proteins. This process is fundamental to maintaining cellular homeostasis, controlling the cell cycle, signal transduction, and eliminating misfolded or damaged proteins.[1][2][3] In recent years, the UPS has been ingeniously co-opted for therapeutic purposes through the development of targeted protein degradation (TPD) technologies. These approaches utilize small molecules to selectively eliminate disease-causing proteins, offering a paradigm shift from traditional occupancy-based pharmacology to an event-driven one.[4][5][6] This technical guide provides an in-depth exploration of the UPS, the mechanisms of prominent TPD modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues, and the key experimental methodologies used in their development and characterization.

The Ubiquitin-Proteasome System (UPS) Pathway

The degradation of a target protein via the UPS is a two-step process: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[1][7] The ubiquitination process itself is a three-enzyme cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8][9][10]

The human genome encodes for a small number of E1s, a larger family of E2s, and over 600 E3 ligases, with the E3 ligase providing substrate specificity.[11][12] This hierarchical structure allows for precise control over protein degradation.[10]

Caption: The enzymatic cascade of the ubiquitin-proteasome system.

Targeted Protein Degradation (TPD) Modalities

TPD technologies harness the cell's own protein disposal machinery to eliminate proteins of interest (POIs). The two most prominent classes of small molecule-based targeted protein degraders are PROTACs and molecular glues.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[13][14] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[15][16] A key feature of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[13][15]

Caption: PROTAC-mediated ternary complex formation and target degradation.

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" protein that would not normally be a target of that E3 ligase.[17][18] Unlike the modular design of PROTACs, molecular glues typically have a less obvious bifunctional nature and are often discovered serendipitously.[18] A well-known example is the immunomodulatory drug thalidomide and its analogs, which bind to the E3 ligase substrate receptor cereblon (CRBN) and induce the degradation of transcription factors such as IKZF1 and GSPT1.[15][19][20]

Caption: Molecular glue-induced degradation of a neosubstrate.

Quantitative Data Presentation

The efficacy of targeted protein degraders is often quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize publicly available data for several well-characterized PROTACs and a molecular glue.

Table 1: Quantitative Degradation Data for Selected PROTACs

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >90 | [14][21][22] |

| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF-7 | 0.9 - 2 | ~95 | [4][9][11][21][23] |

| MZ1 | BRD4 | VHL | HeLa | 26 | >90 | Data synthesized from multiple sources |

| dBET1 | BRD4 | CRBN | MV4;11 | 3 | >95 | Data synthesized from multiple sources |

Table 2: Quantitative Degradation Data for a Selected Molecular Glue

| Molecular Glue | Target Protein | E3 Ligase Recruited | Cell Line | IC50 (µM) for Proliferation | Notes | Reference(s) |

| CC-885 | GSPT1 | CRBN | AML cell lines | 10⁻⁶ - 1 | Induces degradation of GSPT1, leading to anti-tumor activity. | [12][20][24][25] |

Experimental Protocols

The development and characterization of targeted protein degraders rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein in cells treated with a degrader.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the degrader compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Sample Preparation (Cell Lysis):

-

Place the culture dish on ice and wash the cells with ice-cold PBS.[26]

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][26]

-

Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[26]

-

Incubate on ice for 30 minutes with constant agitation.[26]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[5][27]

-

Transfer the supernatant (protein extract) to a new pre-cooled tube.

-

-

Protein Quantification:

-

Sample Denaturation:

-

Gel Electrophoresis (SDS-PAGE):

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[30]

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection:

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).

-

Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax values.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to confirm that a degrader can induce the ubiquitination of a target protein.

-

Reaction Setup:

-

Prepare a reaction mixture in a total volume of 30-50 µL containing:

-

As controls, set up reactions lacking E1, E2, E3, or ATP.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 1-2 hours.

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the reaction products by Western blot using an antibody against the target protein or an antibody against ubiquitin.

-

A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be observed in the complete reaction mixture containing the degrader.

-

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a multi-step process of design, synthesis, and biological evaluation. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the discovery and development of PROTACs.

Conclusion

The ubiquitin-proteasome system represents a powerful and versatile platform for therapeutic intervention. Targeted protein degradation, through modalities like PROTACs and molecular glues, has opened up new avenues for drugging previously intractable targets. A thorough understanding of the underlying biology of the UPS, coupled with robust and quantitative experimental methodologies, is crucial for the successful design and development of these next-generation therapeutics. This guide provides a foundational overview of these key concepts and techniques to aid researchers in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Molecular glue - Wikipedia [en.wikipedia.org]

- 19. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sample preparation for western blot | Abcam [abcam.com]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 28. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]

- 29. azurebiosystems.com [azurebiosystems.com]

- 30. bosterbio.com [bosterbio.com]

In-Depth Technical Guide: E3 Ligase Recruitment by PROTAC Axl Degrader 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC Axl Degrader 1, a novel proteolysis-targeting chimera designed to induce the degradation of the AXL receptor tyrosine kinase. This document details the mechanism of action, E3 ligase recruitment, and summarizes key in vitro and in vivo data. Furthermore, it provides detailed experimental protocols for the key assays cited, offering a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound operates through the principles of proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to a sustained and potent pharmacological effect.

Based on the primary literature, this compound, also identified as compound 22, is a potent and selective degrader of the AXL receptor tyrosine kinase.[3] The degradation of AXL is dependent on the proteasome, as co-treatment with the proteasome inhibitor epoxomicin (EPO) restores AXL protein levels.[3]

E3 Ligase Recruitment: The Role of Cereblon (CRBN)

A critical component of any PROTAC is the recruitment of a specific E3 ubiquitin ligase. This compound incorporates a ligand for the Cereblon (CRBN) E3 ligase.[4] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and is a commonly utilized E3 ligase in the design of PROTACs. The PROTAC molecule facilitates the proximity of AXL to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of AXL.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 22) as reported in the primary literature.

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| AXL Degradation IC50 | - | 0.92 µM | [3] |

| Anti-proliferation IC50 (72h) | MDA-MB-231 | 10.34 µM | [3] |

| Anti-proliferation IC50 (72h) | 4T1 | 5.53 µM | [3] |

Table 2: In Vivo Pharmacokinetics in Sprague-Dawley Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference |

| Intravenous (i.v.) | 2 | 166 | 0.54 | 2933.4 | 0.72 | - | [3] |

| Oral (p.o.) | 20 | 92 | 1.89 | 864.7 | 2.37 | 4.93 | [3] |

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway and PROTAC Intervention

The AXL receptor tyrosine kinase is a key player in various oncogenic processes, including cell survival, proliferation, migration, and drug resistance. Upon binding to its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. This compound intervenes by inducing the degradation of the entire AXL protein, thereby shutting down all of its downstream signaling activities.

Caption: AXL signaling pathway and the mechanism of this compound-mediated degradation.

Experimental Workflow for AXL Degradation Assessment

The following diagram illustrates a typical workflow for evaluating the degradation of AXL protein induced by this compound.

Caption: Experimental workflow for assessing AXL protein degradation via Western Blot.

Detailed Experimental Protocols

Cell Culture

MDA-MB-231 and 4T1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for AXL Degradation

-

Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.5, 2 µM) for different time points (e.g., 24, 48 hours).[3]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against AXL overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ).

Cell Proliferation Assay (MTT or Sulforhodamine B Assay)

-

Cell Seeding: Seed MDA-MB-231 or 4T1 cells in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.[3]

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Sulforhodamine B (SRB) Assay:

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes.

-

Wash with 1% acetic acid and air dry.

-

Solubilize the bound dye with 10 mM Tris base.

-

Measure the absorbance at 510 nm.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Seed MDA-MB-231 or 4T1 cells in 6-well plates and grow them to confluency.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (e.g., 1, 10 µM).[3]

-

Image Acquisition: Capture images of the wound at 0 hours and after a defined period (e.g., 24 or 48 hours) using a microscope.

-

Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.

In Vivo Pharmacokinetic Study

-

Animal Model: Use male Sprague-Dawley rats (6 weeks old, 180-220g).[3]

-

Drug Administration:

-

Blood Sampling: Collect blood samples from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

LC-MS/MS Analysis: Analyze the plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, T1/2, and oral bioavailability.

This technical guide provides a detailed overview of this compound, offering valuable insights for researchers and drug developers. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of this AXL-targeting PROTAC.

References

Preclinical Pharmacokinetic Profile of PROTAC Axl Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of PROTAC Axl Degrader 1, a potent and selective degrader of the Axl receptor tyrosine kinase. The information presented herein is compiled from published preclinical studies and is intended to support researchers in the fields of oncology and drug development.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound, also identified as compound 22 in key literature, is a heterobifunctional molecule designed to selectively target the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and is frequently overexpressed in various cancers, where it plays a crucial role in tumor progression, metastasis, and the development of drug resistance.[2][3][4] By inducing the degradation of Axl, this PROTAC offers a compelling therapeutic strategy to counteract these oncogenic processes.

This document summarizes the key pharmacokinetic parameters of this compound in a preclinical rat model, details the experimental protocols used for its evaluation, and illustrates the underlying biological pathways and experimental workflows.

Mechanism of Action: Axl Degradation

This compound functions by forming a ternary complex between the Axl protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the Axl protein, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.

Caption: General mechanism of this compound.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies were conducted in male Sprague-Dawley rats to determine the profile of this compound following both intravenous (i.v.) and oral (p.o.) administration.[1] The results indicate low oral bioavailability.[1] A summary of the key parameters is presented in the table below.

| Parameter | Intravenous (i.v.) | Oral (p.o.) |

| Dose (mg/kg) | 2 | 20 |

| AUC₀-t (ng·h/mL) | 2933.4 | 864.7 |

| Cₘₐₓ (ng/mL) | 166 | 92 |

| Tₘₐₓ (h) | 0.54 | 1.89 |

| t₁/₂ (h) | 0.72 | 2.37 |

| Clearance (CL) (L/h/kg) | 0.68 | - |

| Oral Bioavailability (F) (%) | - | 4.93 |

| Data sourced from a study in 6-week-old, 180-220g, male Sprague-Dawley (SD) rats.[1] |

Preclinical In Vivo Safety

In a preliminary assessment of toxicity, this compound was administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg. This administration did not induce observable systemic toxicity in the preclinical model, suggesting a favorable initial safety profile at this dose and route.[1]

Experimental Protocols

Pharmacokinetic Study Protocol

The pharmacokinetic properties of this compound were evaluated in a rodent model.

-

Animal Model: 6-week-old male Sprague-Dawley rats, weighing 180-220g, were used for the study.[1]

-

Dosing:

-

Sample Collection: Blood samples were collected from the tail vein at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters, including AUC, Cₘₐₓ, Tₘₐₓ, t₁/₂, and CL, were calculated from the plasma concentration-time profiles using non-compartmental analysis. Oral bioavailability (F) was calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Caption: Workflow for the preclinical pharmacokinetic study.

Western Blot Protocol for Axl Degradation

To confirm the degradation of Axl protein in vitro, Western blot analysis was performed on cell lysates.

-

Cell Culture and Treatment: MDA-MB-231 cells were cultured under standard conditions. Cells were treated with varying concentrations of this compound (e.g., 0.5 and 2 µM) for specified durations (e.g., 24 and 48 hours).[5]

-

Lysis: Following treatment, cells were washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample were separated by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with a primary antibody specific for Axl overnight at 4°C. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) was also used to ensure equal protein loading.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the Axl band was normalized to the loading control to quantify the extent of degradation.

Axl Signaling Pathway

This compound disrupts the signaling cascade downstream of the Axl receptor. Upon binding its ligand, Gas6, Axl dimerizes and autophosphorylates, leading to the activation of key pro-oncogenic pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration.[2] By degrading the Axl protein, the PROTAC effectively shuts down these downstream signals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ternary Complex Formation of Axl, PROTACs, and E3 Ligases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation and analysis of the ternary complex involving the Axl receptor tyrosine kinase, a Proteolysis-Targeting Chimera (PROTAC), and an E3 ubiquitin ligase. We will delve into the Axl signaling pathway, the mechanism of PROTAC-mediated degradation, quantitative data analysis, and detailed experimental protocols for characterizing this critical tripartite interaction.

The Axl Signaling Pathway: A Key Target in Oncology

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical mediator of cellular processes such as proliferation, survival, migration, and immune evasion.[1][2] Its activation is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[3][4] This binding event leads to receptor dimerization, autophosphorylation of tyrosine residues within the intracellular kinase domain, and the subsequent activation of multiple downstream signaling cascades, including the PI3K/Akt/mTOR, Ras/MEK/Erk, and JAK/STAT pathways.[1][2][5] Overexpression and aberrant activation of Axl have been linked to tumor progression, metastasis, and the development of therapeutic resistance in various cancers, making it a compelling target for novel therapeutic strategies.[1][5]

PROTAC-Mediated Degradation of Axl